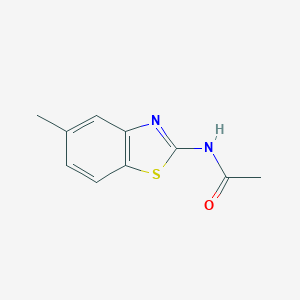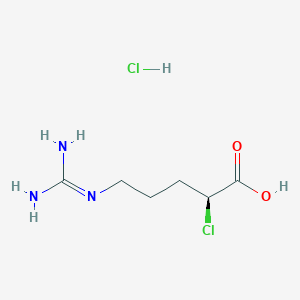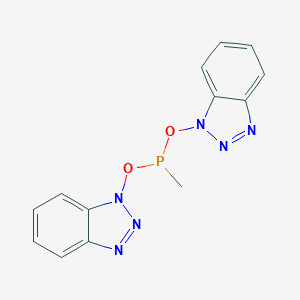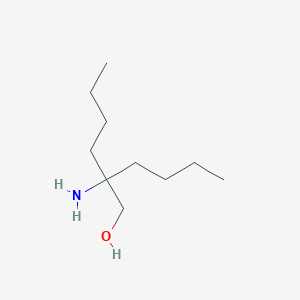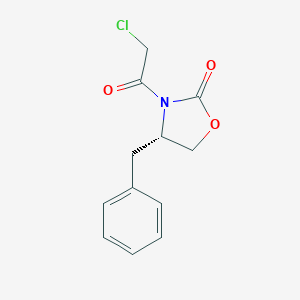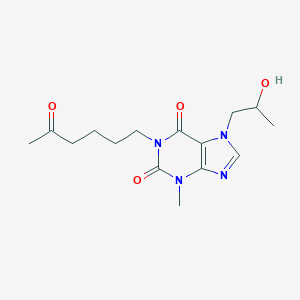
Hydroxypropentofylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxypropentofylline (HPPF) is a synthetic derivative of pentoxifylline, which is a methylxanthine derivative. HPPF is an important compound in the field of medical research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Hydroxypropentofylline is not fully understood, but it is thought to involve the inhibition of phosphodiesterase enzymes, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play important roles in various cellular processes, including vasodilation, platelet aggregation, and inflammation.
Effets Biochimiques Et Physiologiques
Hydroxypropentofylline has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen delivery to tissues by dilating blood vessels and reducing blood viscosity. Hydroxypropentofylline also has anti-inflammatory and anti-oxidant effects, which can help reduce tissue damage and inflammation. In addition, Hydroxypropentofylline has been shown to have anti-fibrotic effects, which can help prevent the development of fibrosis in various organs.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxypropentofylline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, Hydroxypropentofylline has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Hydroxypropentofylline. One direction is to further investigate its mechanism of action and identify specific molecular targets. This could lead to the development of more targeted therapies for various diseases. Another direction is to study the effects of Hydroxypropentofylline in combination with other compounds, which could have synergistic effects. Finally, more studies are needed to evaluate the safety and efficacy of Hydroxypropentofylline in humans, which could lead to its use as a therapeutic agent in clinical settings.
In conclusion, Hydroxypropentofylline is an important compound in the field of medical research due to its potential therapeutic properties. It has anti-inflammatory, anti-oxidant, and anti-fibrotic effects, and can improve microcirculation and oxygen delivery to tissues. Hydroxypropentofylline has several advantages for lab experiments, but also has some limitations. Future research on Hydroxypropentofylline should focus on investigating its mechanism of action, studying its effects in combination with other compounds, and evaluating its safety and efficacy in humans.
Méthodes De Synthèse
Hydroxypropentofylline can be synthesized from pentoxifylline by hydroxypropylation. The reaction involves adding propylene oxide to pentoxifylline in the presence of a base catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Hydroxypropentofylline has been studied extensively for its potential therapeutic properties. It has been found to have anti-inflammatory, anti-oxidant, and anti-fibrotic effects. Hydroxypropentofylline has also been shown to improve microcirculation and oxygen delivery to tissues. These properties make it a promising candidate for the treatment of various diseases, including cardiovascular disease, liver fibrosis, and diabetic complications.
Propriétés
Numéro CAS |
104317-70-6 |
|---|---|
Nom du produit |
Hydroxypropentofylline |
Formule moléculaire |
C15H22N4O4 |
Poids moléculaire |
322.36 g/mol |
Nom IUPAC |
7-(2-hydroxypropyl)-3-methyl-1-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C15H22N4O4/c1-10(20)6-4-5-7-19-14(22)12-13(17(3)15(19)23)16-9-18(12)8-11(2)21/h9,11,21H,4-8H2,1-3H3 |
Clé InChI |
HNFYOKRWFUQBIE-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
SMILES canonique |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C)O |
Synonymes |
Hydroxypropentofylline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




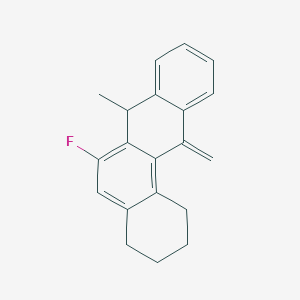
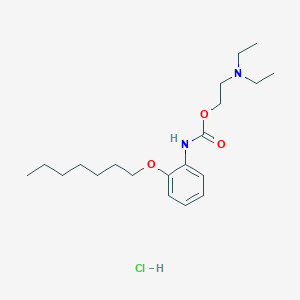
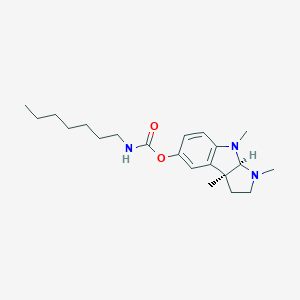
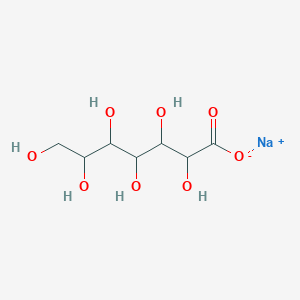
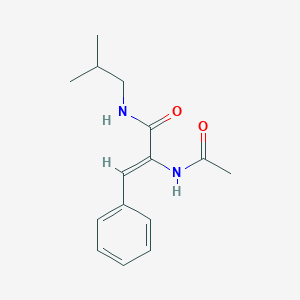
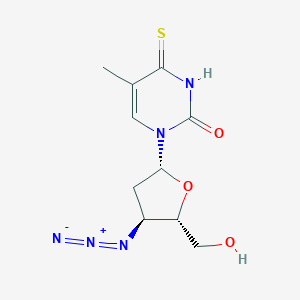
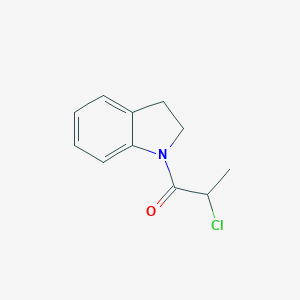
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
